molecular formula C10H10IN3 B11771540 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine

4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine

Cat. No.: B11771540
M. Wt: 299.11 g/mol
InChI Key: QZBSLAZJSOUFCC-UHFFFAOYSA-N
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Description

4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 4, a p-tolyl group at position 5, and an amine group at position 3. The molecular formula of this compound is C10H10IN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the iodine atom: The iodine atom can be introduced through an iodination reaction using reagents such as iodine (I2) or N-iodosuccinimide (NIS).

    Attachment of the p-tolyl group: The p-tolyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a p-tolylboronic acid or its derivative.

    Introduction of the amine group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, such as azides or nitriles.

Scientific Research Applications

4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-5-isopropyl-3-p-tolyl-isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.

    4-Iodo-5-(p-tolyl)-1H-indazole: Similar in structure but contains an indazole ring instead of a pyrazole ring.

    4-Iodo-5-(p-tolyl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.

Uniqueness

4-Iodo-5-(p-tolyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and its pyrazole ring structure

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

4-iodo-5-(4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-6-2-4-7(5-3-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI Key

QZBSLAZJSOUFCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2)N)I

Origin of Product

United States

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